molecular formula C20H18N6O B5496292 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide

カタログ番号 B5496292
分子量: 358.4 g/mol
InChIキー: UJFZJTPSZOYPAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

作用機序

BMN-673 works by inhibiting the activity of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes, which play a critical role in DNA repair mechanisms. When DNA is damaged, this compound enzymes are activated to repair the damage. Inhibition of this compound enzymes prevents DNA repair and leads to the accumulation of DNA damage, ultimately resulting in cell death. BMN-673 is particularly effective in cancer cells that have defects in DNA repair mechanisms, as they are more reliant on this compound enzymes for DNA repair.
Biochemical and Physiological Effects
BMN-673 has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. BMN-673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

実験室実験の利点と制限

One of the main advantages of BMN-673 in lab experiments is its potency and selectivity for N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes. This makes it a valuable tool for studying the role of this compound enzymes in DNA repair mechanisms and their potential as therapeutic targets in cancer treatment. However, one limitation of BMN-673 is its high cost, which may limit its accessibility for some researchers.

将来の方向性

There are several potential future directions for the use of BMN-673 in cancer treatment. One area of focus is the development of combination therapies that combine BMN-673 with other targeted therapies or immunotherapies. Another area of interest is the use of BMN-673 in combination with DNA-damaging agents, such as chemotherapy or radiation therapy, to enhance their efficacy. There is also ongoing research into the potential use of BMN-673 in other cancer types beyond breast, ovarian, and prostate cancers. Finally, there is interest in developing N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide inhibitors that are more potent and selective than BMN-673, with fewer off-target effects.

合成法

The synthesis of BMN-673 involves a series of chemical reactions that start with the reaction of 3-bromo-2-chloropyridine with 1H-benzimidazole-1-carboxaldehyde to form the intermediate product, 2-(1H-benzimidazol-1-yl)-3-bromo-pyridine. This intermediate is then reacted with 2-cyanomethyl-3-(dimethylamino)crotonate to produce the final product, N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide.

科学的研究の応用

BMN-673 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer treatment. Its ability to inhibit N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide enzymes makes it particularly effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. BMN-673 has shown promising results in clinical trials for the treatment of breast, ovarian, and prostate cancers, and is currently being evaluated for its potential use in other cancer types.

特性

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(methylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-21-18-15(7-5-10-22-18)20(27)24-12-14-6-4-11-23-19(14)26-13-25-16-8-2-3-9-17(16)26/h2-11,13H,12H2,1H3,(H,21,22)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFZJTPSZOYPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。